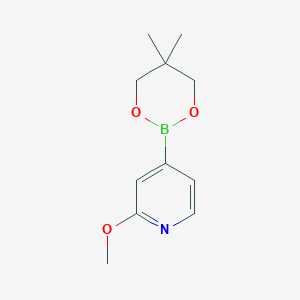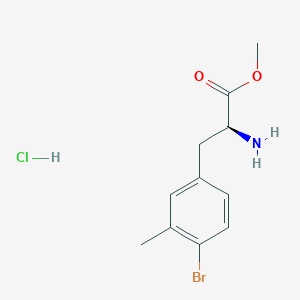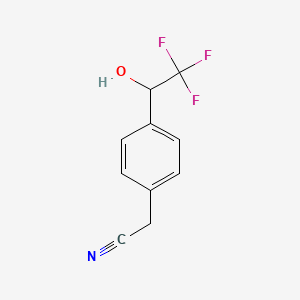
4,7-Dichloro-2-methyl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dichloro-2-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 4th and 7th positions, a methyl group at the 2nd position, and a naphthyridine core. The molecular formula of this compound is C9H6Cl2N2. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
The synthesis of 4,7-Dichloro-2-methyl-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,6-dichloropyridine with acetic anhydride and a suitable catalyst can lead to the formation of the desired naphthyridine compound . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation, metal-catalyzed reactions, and multicomponent reactions .
Analyse Des Réactions Chimiques
4,7-Dichloro-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms at the 4th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridine derivatives.
Applications De Recherche Scientifique
4,7-Dichloro-2-methyl-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures.
Mécanisme D'action
The mechanism of action of 4,7-Dichloro-2-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
4,7-Dichloro-2-methyl-1,8-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as:
2,7-Dichloro-1,8-naphthyridine: Similar in structure but lacks the methyl group at the 2nd position.
2-Methyl-1,8-naphthyridine: Lacks the chlorine atoms at the 4th and 7th positions.
4-Methyl-1,8-naphthyridine-2,7-diol: Contains hydroxyl groups instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H6Cl2N2 |
|---|---|
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
4,7-dichloro-2-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-4-7(10)6-2-3-8(11)13-9(6)12-5/h2-4H,1H3 |
Clé InChI |
OWIYDCKEUGBVBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC(=NC2=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





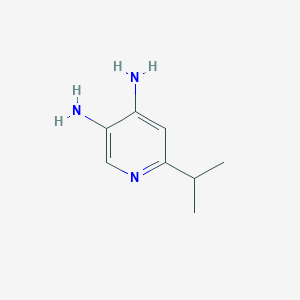

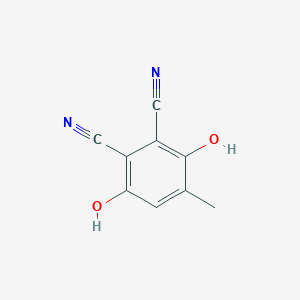
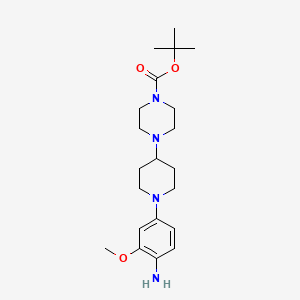

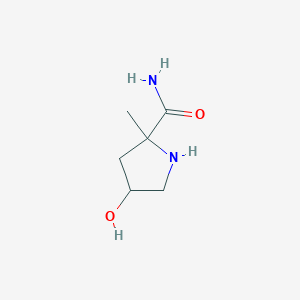
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
